molecular formula C8H9N3O B12828669 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12828669
M. Wt: 163.18 g/mol
InChI Key: OSRQADAVYSVULM-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with suitable carbonyl compounds. One common method involves the reaction of o-phenylenediamine with formic acid under reflux conditions. Another approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-benzo[d]imidazol-2(3H)-one
  • 4-Methyl-1H-benzo[d]imidazol-2(3H)-one
  • 5-Nitro-4-methyl-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both amino and methyl groups on the benzimidazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-amino-4-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H9N3O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

OSRQADAVYSVULM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)N2)N

Origin of Product

United States

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